molecular formula C8H8FNO B1312047 4-Fluoro-2-methylbenzamide CAS No. 886501-45-7

4-Fluoro-2-methylbenzamide

Cat. No. B1312047
M. Wt: 153.15 g/mol
InChI Key: WUXPGBIHEZFZIC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . The compound is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of benzamides, which includes 4-Fluoro-2-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method has proven to be efficient in the synthesis of benzamides .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylbenzamide consists of a benzene ring substituted with a fluoro group at the 4th position and a methylbenzamide group at the 2nd position .

Scientific Research Applications

  • Scientific Field: Chemical Science

    • Application : The design and synthesis of fluorescent probes based on the underexplored bimane scaffold .
    • Methods : The probes were developed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Scientific Field: Molecular Biology

    • Application : Research on nanobodies targeting Fluorescent Proteins (FPs) .
    • Methods : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
    • Results : These small and stable nanobodies can be expressed and functional in living cells .

Safety And Hazards

While specific safety and hazard information for 4-Fluoro-2-methylbenzamide is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXPGBIHEZFZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311025
Record name 4-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylbenzamide

CAS RN

886501-45-7
Record name 4-Fluoro-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HC Liu, Y Li, XP Gong, ZJ Niu, YZ Wang, M Li… - Organic …, 2021 - ACS Publications
… N-tert-Butyl-4-fluoro-2-methylbenzamide (1n) could also react with 2a and give the corresponding products in 41% yield (3na). However, when 1,2,3,4,5-pentafluorobenzene (2g) was …
Number of citations: 19 pubs.acs.org
MA Elhemely, AA Belgath, S El-Sayed… - Journal of Medicinal …, 2022 - ACS Publications
A set of meta-substituted 3-arylisoquinolinones have been identified that show substantial cytotoxicity in breast, liver, lung and colon cancer cell lines; these are up to 700-fold more …
Number of citations: 7 pubs.acs.org
HJ Kim, MI El-Gamal, YS Lee, CH Oh - Bulletin of the Korean …, 2013 - koreascience.kr
A new series of diarylamides and diarylureas having 2, 3-dihydropyrrolo [3, 2-b] quinoline scaffold was synthesized. Their in vitro antiproliferative activities were tested over NCI-60 …
Number of citations: 8 koreascience.kr
X Gu, Y Zhang, Y Zou, X Li, M Guan, Q Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
As a continuation of our previous work, a series of new phenyl acrylamide derivatives (4Aa-g, 4Ba-t, 5 and 6a-c) were designed and synthesized as non-nucleoside anti-HBV agents. …
Number of citations: 4 www.sciencedirect.com

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